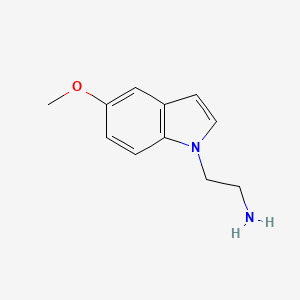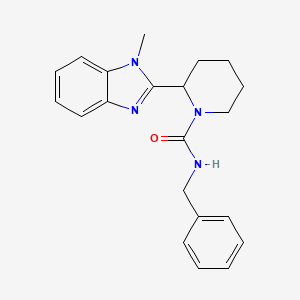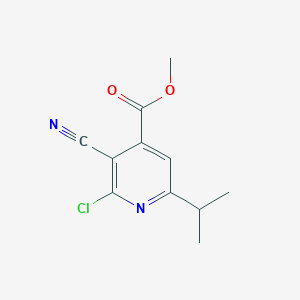![molecular formula C20H19N3O2S B603259 5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 1676083-18-3](/img/structure/B603259.png)
5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furan ring, and a pyrrolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Formation of the Pyrrolone Moiety: The pyrrolone moiety can be synthesized by cyclization of an appropriate amino acid derivative under acidic conditions.
Final Assembly: The final compound is obtained by coupling the thiazole, furan, and pyrrolone intermediates through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Furan Derivatives: Compounds with the furan ring, such as furanocoumarins, known for their phototoxic and anticancer activities.
Pyrrolone Derivatives: Compounds with the pyrrolone moiety, such as pyrrolomycin, which exhibit antibiotic properties.
Uniqueness
5-amino-1-[2-(2-furyl)-1-methylethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1676083-18-3 |
|---|---|
Fórmula molecular |
C20H19N3O2S |
Peso molecular |
365.5g/mol |
Nombre IUPAC |
1-[1-(furan-2-yl)propan-2-yl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H19N3O2S/c1-13(10-15-8-5-9-25-15)23-11-17(24)18(19(23)21)20-22-16(12-26-20)14-6-3-2-4-7-14/h2-9,12-13,21,24H,10-11H2,1H3 |
Clave InChI |
IZNAMGDXRXEQDO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CO1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B603178.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B603183.png)

![5-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B603186.png)


![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603191.png)
![3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603195.png)
![5-amino-1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603197.png)
![5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603198.png)
![(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone](/img/structure/B603199.png)
